1-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Description
Chemical Structure: The compound features a 4-methoxyphenyl group linked via an ethanone bridge to a 1H-indole moiety substituted at position 2 with a 5-methyl-1,3,4-oxadiazole ring. Key Features:
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-21-22-20(26-13)18-11-15-5-3-4-6-17(15)23(18)12-19(24)14-7-9-16(25-2)10-8-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEQDZITNFFYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a hybrid molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structure of the compound can be represented as follows:
This indicates a complex arrangement that contributes to its biological efficacy.
Biological Activity Overview
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as promising candidates in drug development due to their multifaceted biological activities. The specific compound under discussion exhibits significant anticancer properties by targeting various cellular mechanisms.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold demonstrate potent anticancer effects by inhibiting key enzymes involved in cancer cell proliferation. The following table summarizes the mechanisms and targets associated with this compound's anticancer activity:
| Mechanism of Action | Target Enzymes | Effect |
|---|---|---|
| Inhibition of DNA synthesis | Thymidylate synthase | Reduced cell proliferation |
| Histone deacetylase (HDAC) inhibition | HDAC enzymes | Induction of apoptosis |
| Telomerase activity inhibition | Telomerase | Telomere shortening |
| Inhibition of topoisomerase II | Topoisomerase II | Disruption of DNA replication |
Study 1: Antitumor Effects
A study published in Pharmaceutical Research explored the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell growth in both breast and colon cancer cell lines, with IC50 values indicating high potency compared to standard chemotherapeutics .
Study 2: Mechanism-Based Approaches
Another comprehensive review highlighted the importance of structural modifications in enhancing the anticancer activity of oxadiazole derivatives. The incorporation of the methoxy group at the para position was found to increase bioactivity by improving binding affinity to target enzymes .
Study 3: Molecular Docking Studies
Molecular docking studies have demonstrated that this compound binds effectively to target sites on thymidylate synthase and HDAC. These findings suggest a strong potential for this compound in targeted cancer therapy .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Solubility and Stability :
- Target Compound: Moderate solubility in ethanol (common recrystallization solvent ); stability influenced by light-sensitive oxadiazole (similar to ).
- JWH-201 : Higher lipophilicity due to pentyl chain, likely reducing aqueous solubility .
- Sulfanyl Derivatives (e.g., ) : Increased polarity enhances water solubility but may reduce membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
